molecular formula C18H17NO3 B2519118 1-[(2-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 620931-31-9

1-[(2-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2519118
CAS No.: 620931-31-9
M. Wt: 295.338
InChI Key: PTAOEKRDROITPE-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “1-(2-Ethoxy-benzyl)-5-methyl” part suggests substitutions on the indole structure, which could potentially alter its properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring system, followed by substitution reactions to introduce the ethoxy-benzyl and methyl groups .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an indole ring system with a methyl group at the 5-position and a 2-ethoxy-benzyl group at the 1-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich indole ring and the substituents present. The ethoxy-benzyl group might also participate in reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Photochromic and Fluorescence Properties

Compounds related to 1-(2-Ethoxy-benzyl)-5-methyl-1H-indole-2,3-dione have been studied for their photochromic properties. For instance, the novel heterocyclic fulgides based on naphtho[1,2-b]furan and benzo[g]indole exhibit photochromism, fluorescence, and high thermal stability of photogenerated cyclic forms. These materials show promise in applications requiring repeated photo-coloration and photobleaching, such as optical data storage and photo-switching devices (Balenko et al., 2010).

Antimicrobial Activity

Another application involves the antimicrobial properties of 2-(2-ethoxyindol-3-ylidene)-1-arylethanones synthesized from 1H-indole-2,3-dione. These compounds have shown significant in vitro antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents (Ashok et al., 2015).

Synthesis and Chemical Reactions

The research also extends to synthetic methodologies. For example, a new series of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives has been prepared via a one-pot 'Sonogashira-Cyclization' reaction. Such synthetic routes offer new possibilities for constructing complex molecules with potential applications in medicinal chemistry and materials science (Nadji-Boukrouche et al., 2015).

Cytotoxic Effects and Cancer Research

Several derivatives exhibit cytotoxic effects against various human tumor cell lines, highlighting the potential of these compounds in cancer research. For example, pyridino[2,3-f]indole-4,9-dione derivatives demonstrated significant cytotoxicity, offering a new avenue for anticancer drug development (Suh et al., 2000).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activities influenced by the compound.

Result of Action

Given the broad range of biological activities influenced by indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Safety and Hazards

As with any chemical, handling “1-(2-Ethoxy-benzyl)-5-methyl-1H-indole-2,3-dione” would require appropriate safety precautions. Without specific information, it’s hard to comment on its toxicity or environmental impact .

Future Directions

The study and application of indole derivatives are active areas of research in medicinal chemistry, materials science, and other fields. This particular compound could potentially be of interest in these areas .

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-5-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-3-22-16-7-5-4-6-13(16)11-19-15-9-8-12(2)10-14(15)17(20)18(19)21/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAOEKRDROITPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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